![molecular formula C14H18N2O4 B2862084 1-[(2,6-Dimethyl-4-nitrophenoxy)acetyl]pyrrolidine CAS No. 893765-31-6](/img/structure/B2862084.png)
1-[(2,6-Dimethyl-4-nitrophenoxy)acetyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-[(2,6-Dimethyl-4-nitrophenoxy)acetyl]pyrrolidine” is a chemical compound . It contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . The pyrrolidine ring is attached to an acetyl group and a 2,6-dimethyl-4-nitrophenoxy group .
Molecular Structure Analysis
The molecular structure of “1-[(2,6-Dimethyl-4-nitrophenoxy)acetyl]pyrrolidine” likely involves sp3 hybridization, contributing to the stereochemistry of the molecule . The non-planarity of the pyrrolidine ring leads to increased three-dimensional coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
While specific chemical reactions involving “1-[(2,6-Dimethyl-4-nitrophenoxy)acetyl]pyrrolidine” are not detailed in the available literature, pyrrolidine derivatives are known to participate in various chemical reactions . The reactivity of such compounds can be influenced by steric factors and the spatial orientation of substituents .Applications De Recherche Scientifique
Polyimide Synthesis
Soluble Polyimides : A study by Yan et al. (2011) described the synthesis of a novel pyridine-containing aromatic diamine monomer, which was used to synthesize a series of pyridine-containing polyimides. These polyimides demonstrated excellent solubility in common organic solvents and possessed strong and flexible film-forming abilities, good thermal stability, and outstanding mechanical properties. Such materials have potential applications in the electronics and aerospace industries due to their thermal and mechanical properties (Yan et al., 2011).
Insecticide Development
Pyridine Derivatives as Insecticides : Bakhite et al. (2014) synthesized several pyridine derivatives and evaluated their toxicity against the cowpea aphid, Aphis craccivora Koch. One of the compounds exhibited insecticidal activity approximately fourfold that of acetamiprid, a commonly used insecticide. This suggests that pyridine derivatives could be developed into effective insecticides for agricultural use (Bakhite et al., 2014).
Fluorescent Polyimides
Novel Fluorescent Polyimides : Huang et al. (2012) reported the synthesis of a novel pyridine-containing aromatic diamine monomer, which was utilized to prepare a series of pyridine-containing polyimides. These novel polyimides exhibited high solubility in organic solvents, excellent thermal stability, and strong fluorescence intensity. Such fluorescent polyimides could find applications in optoelectronic devices and sensors (Huang et al., 2012).
Pyrrolidines Synthesis
Pyrrolidines in Medicine and Industry : A study by Żmigrodzka et al. (2022) focused on the synthesis of pyrrolidines through a [3+2] cycloaddition reaction, highlighting the importance of pyrrolidines in medicine and industry, such as in the development of dyes or agrochemical substances. The study provides a foundation for further exploration of pyrrolidines' chemistry and potential applications (Żmigrodzka et al., 2022).
Pyrrolidine Carbamate Nucleic Acids
Synthesis and DNA Binding : Meena and Kumar (2003) reported an efficient synthesis method for pyrrolidine carbamate nucleic acids, emphasizing their potential applications in the field of bioorganic and medicinal chemistry. Such compounds could be instrumental in the development of new therapeutic agents or in the study of DNA interactions (Meena & Kumar, 2003).
Orientations Futures
The future directions for research on “1-[(2,6-Dimethyl-4-nitrophenoxy)acetyl]pyrrolidine” and similar compounds could involve further exploration of their synthesis, reactivity, and potential biological activities . This could guide the design of new pyrrolidine compounds with different biological profiles .
Propriétés
IUPAC Name |
2-(2,6-dimethyl-4-nitrophenoxy)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-10-7-12(16(18)19)8-11(2)14(10)20-9-13(17)15-5-3-4-6-15/h7-8H,3-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTRLIQGWGMLJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)N2CCCC2)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,6-Dimethyl-4-nitrophenoxy)acetyl]pyrrolidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-([2,2'-Bifuran]-5-ylmethyl)-3-(4-methoxybenzyl)urea](/img/structure/B2862003.png)
![3-[(2,4,5-Trichlorophenyl)sulfanyl]-1-benzothiophene-2-carbaldehyde](/img/structure/B2862006.png)
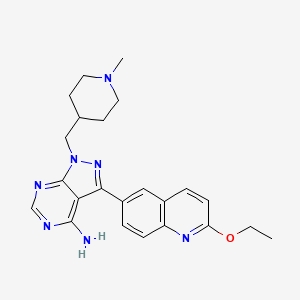
![4-chloro-2-{(E)-[(3,5-dimethylphenyl)imino]methyl}phenol](/img/structure/B2862008.png)
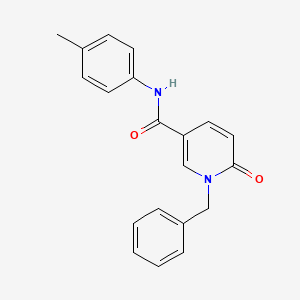
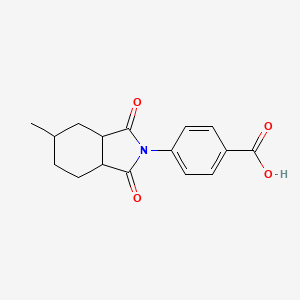
![1-[(5-Chlorothien-2-yl)sulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2862014.png)
![1-(3-nitrophenyl)-3-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2862015.png)

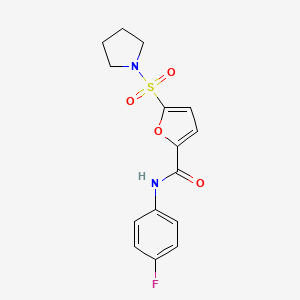
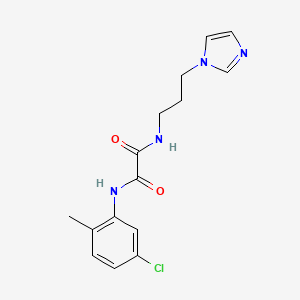
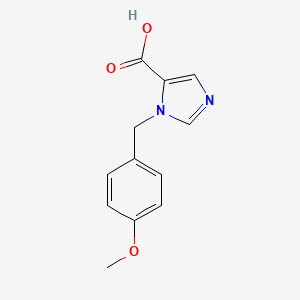
![N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzofuran-2-carboxamide](/img/structure/B2862022.png)
![2-[(2-Chloro-6-fluorophenyl)methyl]-6-(2,5-dimethoxyphenyl)pyridazin-3-one](/img/structure/B2862024.png)